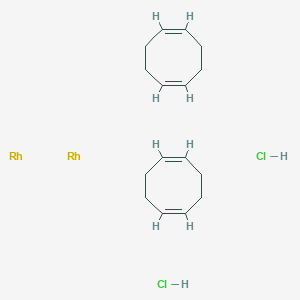
5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid: is a complex organic compound characterized by its unique structure, which includes a pyrene core and four isophthalic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid typically involves the reaction of pyrene with isophthalic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under high-temperature conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is used as a building block for the synthesis of MOFs and COFs. These frameworks have applications in gas storage, separation, and catalysis.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various molecules.
Industry: In the industrial sector, this compound is valuable for the development of advanced materials with specific properties, such as high thermal stability and porosity, making it suitable for use in filtration systems and sensors.
Mecanismo De Acción
The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.
Comparación Con Compuestos Similares
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrapicolinaldehyde
- 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)
Uniqueness: Compared to similar compounds, 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid is unique due to its specific arrangement of isophthalic acid groups around the pyrene core. This structure imparts distinct properties, such as enhanced thermal stability and the ability to form highly porous materials, making it particularly valuable for applications in advanced material synthesis.
Propiedades
IUPAC Name |
5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYMEKKHQUJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
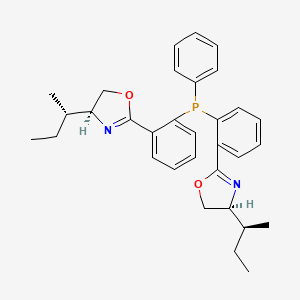


![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)

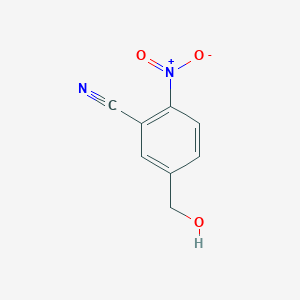

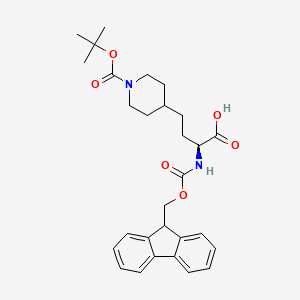
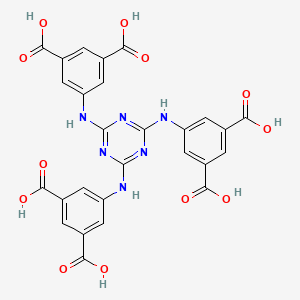
![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)


![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193711.png)
